molecular formula C10H13N5O2S B2719421 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid CAS No. 2193058-64-7

2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B2719421
CAS No.: 2193058-64-7
M. Wt: 267.31
InChI Key: GYGQHHNLTNVXEG-UHFFFAOYSA-N
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Description

2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid is a complex organic compound that features a unique combination of azide, pyrrolidine, and thiazole functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by an azide ion.

    Construction of the Thiazole Ring: The thiazole ring is formed through cyclization reactions involving thioamides and α-haloketones.

    Coupling of the Functional Groups: The final step involves coupling the azidomethyl-pyrrolidine and thiazole moieties under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The azide group can be reduced to an amine, which can further participate in various coupling reactions.

    Substitution: The azidomethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in various biochemical assays and drug development processes. The pyrrolidine and thiazole rings can interact with enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid.

    2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylate: Similar structure but with a carboxylate ester group.

Uniqueness

The uniqueness of 2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of the azide group allows for versatile chemical modifications, while the pyrrolidine and thiazole rings provide structural rigidity and potential for biological interactions.

Properties

IUPAC Name

2-[[2-(azidomethyl)pyrrolidin-1-yl]methyl]-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c11-14-12-4-7-2-1-3-15(7)5-9-13-8(6-18-9)10(16)17/h6-7H,1-5H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGQHHNLTNVXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=NC(=CS2)C(=O)O)CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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